Sorafenib metabolite M3
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Overview
Description
BAY-721973 is a bio-active chemical.
Scientific Research Applications
Biomarkers of Apoptosis and Necrosis in Hepatocellular Carcinoma Treatment : Sorafenib, a reference treatment for hepatocellular carcinoma (HCC), induces multiple forms of cytotoxicity in vitro, but its extent in inducing apoptosis and necrosis in HCC patients is not clear. The study by Godin et al. (2015) found no significant increase in the levels of apoptosis and necrosis biomarkers (M30 and M65) in HCC patients after Sorafenib treatment, suggesting that Sorafenib may not be a potent inducer of cell death in most HCC patients (Godin et al., 2015).
Pharmacokinetics in Relation to CYP3A Inhibition : Lathia et al. (2006) investigated the effect of CYP3A inhibition on Sorafenib pharmacokinetics. The study found that blocking Sorafenib metabolism by the CYP3A4 pathway did not lead to an increase in Sorafenib exposure. This suggests that higher therapeutic doses of Sorafenib may be safely co-administered with ketoconazole, as well as with other inhibitors of CYP3A (Lathia et al., 2006).
Mechanisms of Sorafenib Resistance in Liver Cancer : Zhu et al. (2017) discussed the molecular mechanisms underlying Sorafenib resistance, particularly in HCC patients. They highlighted mechanisms such as the crosstalk involving PI3A/Akt and JAK-STAT pathways, activation of hypoxia-inducible pathways, and epithelial-mesenchymal transition as key factors in acquired resistance to Sorafenib (Zhu et al., 2017).
Efficacy and Safety in Advanced Hepatocellular Carcinoma : Cheng et al. (2012) conducted a subset analysis of the phase III Sorafenib Asia-Pacific trial. They found that Sorafenib consistently improved median overall survival and median time to progression compared with placebo in various subpopulations of HCC patients, confirming its efficacy and safety profile (Cheng et al., 2012).
Role of CYP3A4 in Biotransformation : Ghassabian et al. (2012) explored the role of cytochrome P450 (CYP) 3A4 in the biotransformation of Sorafenib to its major oxidized metabolites. They found that CYP3A4 is a major catalyst in the formation of the principal N-oxide and N-hydroxymethyl metabolites of Sorafenib, as well as the minor N-desmethyl metabolite. This information is vital for individualizing Sorafenib treatment for optimizing safety and efficacy in cancer patients (Ghassabian et al., 2012).
properties
CAS RN |
1380310-94-0 |
---|---|
Product Name |
Sorafenib metabolite M3 |
Molecular Formula |
C21H16ClF3N4O4 |
Molecular Weight |
480.82 |
IUPAC Name |
2-Pyridinecarboxamide, 4-(4-((((4-chloro-3-(trifluoromethyl)phenyl)amino)carbonyl)amino)phenoxy)-N-(hydroxymethyl)- |
InChI |
InChI=1S/C21H16ClF3N4O4/c22-17-6-3-13(9-16(17)21(23,24)25)29-20(32)28-12-1-4-14(5-2-12)33-15-7-8-26-18(10-15)19(31)27-11-30/h1-10,30H,11H2,(H,27,31)(H2,28,29,32) |
InChI Key |
HCXYKSDRIWQAMU-UHFFFAOYSA-N |
SMILES |
c1cc(ccc1NC(=O)Nc2ccc(c(c2)C(F)(F)F)Cl)Oc3ccnc(c3)C(=O)NCO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BAY-721973; BAY 721973; BAY721973; Sorafenib metabolite M3; UNII-83F1Z938Q0; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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